

1-(2-Ethylideneheptanoyl)urea chemical structure and properties

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Compound of Interest

Compound Name: 1-(2-Ethylideneheptanoyl)urea

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An In-Depth Technical Guide to 1-(2-Ethylcrotonoyl)urea

Disclaimer: Initial searches for "**1-(2-Ethylideneheptanoyl)urea**" did not yield a known chemical entity. Based on structural similarities and the availability of scientific data, this guide focuses on the closely related and well-documented compound, 1-(2-Ethylcrotonoyl)urea, also known by its non-proprietary name, Ectylurea. It is presumed that "**1-(2-Ethylideneheptanoyl)urea**" is a likely misnomer for this compound.

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activities of 1-(2-Ethylcrotonoyl)urea, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

1-(2-Ethylcrotonoyl)urea is an N-acylurea derivative. Its chemical structure consists of a urea moiety attached to a 2-ethylcrotonoyl group.

IUPAC Name: (2E)-N-Carbamoyl-2-ethylbut-2-enamide^[1] Synonyms: Ectylurea, 1-(2-Ethylcrotonoyl)urea, (2-Ethyl-trans-crotonyl)urea^[1] CAS Number: 5982-97-8^[1] Molecular Formula: C₇H₁₂N₂O₂^[1]

Physicochemical Properties

A summary of the key physicochemical properties of 1-(2-Ethylcrotonoyl)urea is presented in the table below.

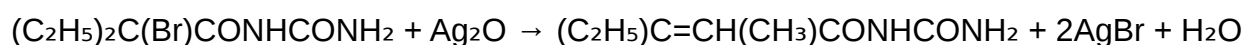
Property	Value	Source
Molecular Weight	156.18 g/mol	[1]
Melting Point	198°C (also reported as 191-193°C for a lower melting form)	[2]
Boiling Point (est.)	280.42°C	[2]
Density (est.)	1.1832 g/cm ³	[2]
Refractive Index (est.)	1.4880	[2]
pKa (est.)	11.63 ± 0.46	[2]
LogP (octanol/water)	0.9	PubChem
Solubility	Data not readily available	

Experimental Protocols

Synthesis of 1-(2-Ethylcrotonoyl)urea

A representative synthesis of 1-(2-Ethylcrotonoyl)urea can be adapted from the manufacturing process described for Ectylurea. The process involves the dehalogenation of a precursor, 2-bromo-2-ethylbutyryl-urea (carbromal).

Reaction Scheme:



Materials:

- 2-bromo-2-ethylbutyryl-urea (carbromal)
- Anhydrous silver oxide (Ag₂O)

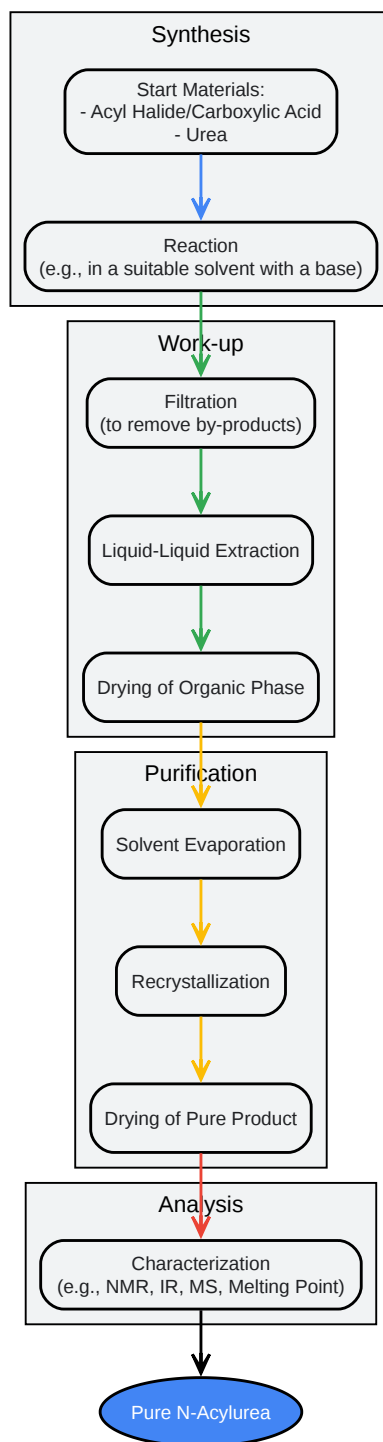
- Isopropanol

Procedure:[[2](#)]

- A mixture of 54 g of carbromal in 600 cc of isopropanol is prepared in a suitable reaction vessel.
- 27.8 g of anhydrous silver oxide is added to the mixture.
- The reaction mixture is stirred and refluxed for 3 hours.
- After the reaction is complete, the mixture is filtered to remove the silver bromide precipitate.
- The collected silver residue is extracted with 100 cc of boiling isopropanol to recover any remaining product.
- The filtrates are combined, and the solvent is removed under reduced pressure to yield the crude product.
- The crude 1-(2-Ethylcrotonoyl)urea can be further purified by recrystallization from a suitable solvent.

Below is a graphical representation of a general workflow for the synthesis and purification of an N-acylurea.

General Workflow for N-Acylurea Synthesis and Purification

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Caption: General workflow for N-acylurea synthesis.

Biological Activity and Signaling Pathways

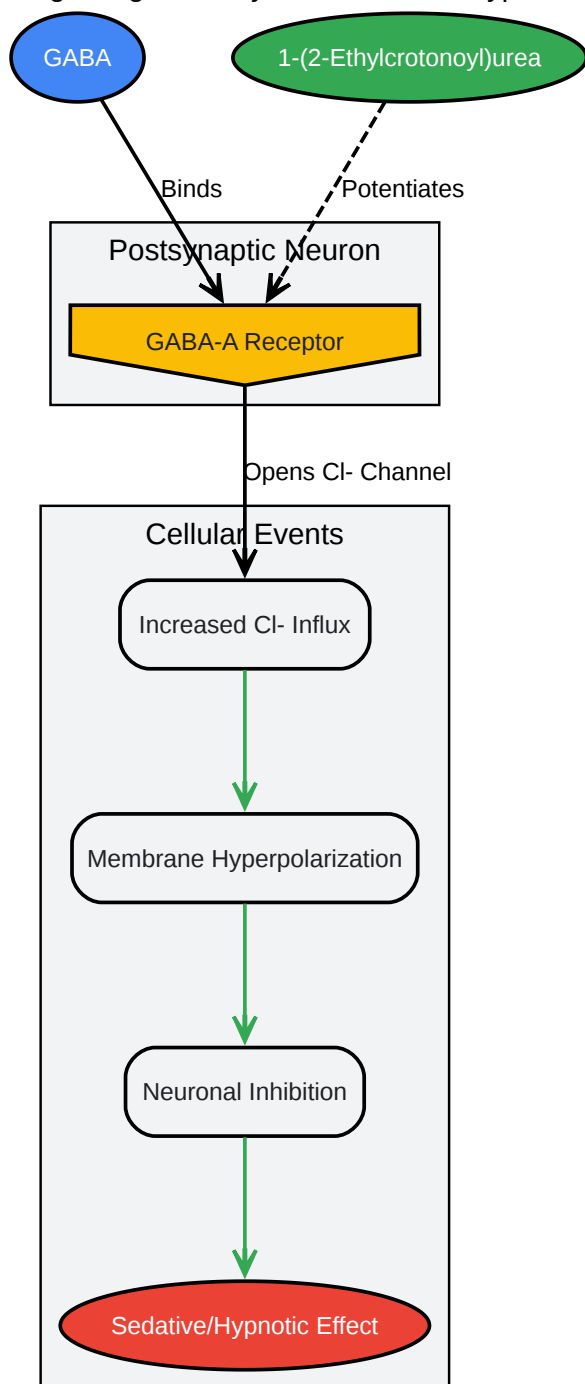
1-(2-Ethylcrotonoyl)urea, as Ectylurea, is known to possess sedative and hypnotic properties. While the specific molecular targets and signaling pathways have not been extensively elucidated for this particular compound, the mechanism of action for many sedative-hypnotic drugs involves the potentiation of the inhibitory neurotransmitter γ -aminobutyric acid (GABA) at the GABA-A receptor.

Plausible Mechanism of Action

It is hypothesized that 1-(2-Ethylcrotonoyl)urea may act as a positive allosteric modulator of the GABA-A receptor. This interaction would enhance the effect of GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane reduces its excitability, producing the observed sedative and hypnotic effects.

The following diagram illustrates this general mechanism of GABA-A receptor modulation by a sedative-hypnotic agent.

Plausible Signaling Pathway for a Sedative-Hypnotic Acylurea

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Caption: Plausible GABA-A receptor modulation pathway.

Toxicity

The acute toxicity of 1-(2-Ethylcrotonoyl)urea has been reported with an LD50 in rats of 2500 mg/kg orally and 900 mg/kg intraperitoneally[2].

Conclusion

1-(2-Ethylcrotonoyl)urea is a sedative-hypnotic agent with a well-defined chemical structure and physicochemical properties. While a specific, modern, and detailed experimental protocol for its synthesis is not readily available in recent literature, historical manufacturing processes provide a viable route. Its biological activity is consistent with that of other sedatives, likely involving the modulation of GABAergic neurotransmission, although further research is needed to confirm its precise mechanism of action. This guide provides a foundational understanding of 1-(2-Ethylcrotonoyl)urea for professionals in the fields of chemical and pharmaceutical sciences.

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